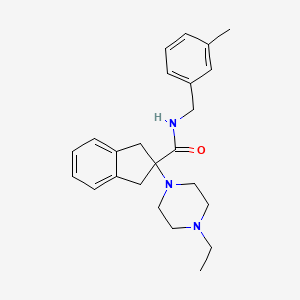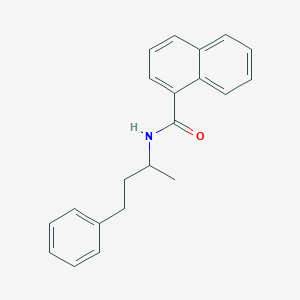
1-(3,5-dimethylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPT, is a pyrimidine derivative that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it has been suggested that this compound may induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease and Parkinson's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of these diseases. In livestock, this compound has been shown to enhance growth and feed conversion.
Advantages and Limitations for Lab Experiments
1-(3,5-dimethylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high yield synthesis methods, its potential applications in various fields of science, and its low toxicity. However, this compound also has limitations, including its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for the study of 1-(3,5-dimethylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. In medicine, this compound could be further studied for its potential use in treating various types of cancer and neurodegenerative diseases. In agriculture, this compound could be studied for its potential use in enhancing the growth and feed conversion of other livestock species. In material science, this compound could be studied for its potential use in the production of organic semiconductors with improved properties. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields of science.
Synthesis Methods
1-(3,5-dimethylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the condensation reaction of 3,5-dimethylbenzaldehyde and 3-methoxybenzaldehyde with barbituric acid in the presence of a base. Another method involves the reaction of 3,5-dimethylbenzaldehyde and 3-methoxybenzaldehyde with urea in the presence of a base. These methods have been optimized to produce high yields of this compound.
Scientific Research Applications
1-(3,5-dimethylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields of science, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to enhance the growth and feed conversion of livestock. In material science, this compound has been studied for its potential use in the production of organic semiconductors.
Properties
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-7-13(2)9-15(8-12)22-19(24)17(18(23)21-20(22)25)11-14-5-4-6-16(10-14)26-3/h4-11H,1-3H3,(H,21,23,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRPRZOTIDEORQ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OC)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5106863.png)
![10-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5106875.png)
![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5106884.png)

![1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B5106893.png)
![1-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106903.png)
![3-{[(1-phenylcyclopentyl)methyl]amino}propanenitrile hydrochloride](/img/structure/B5106909.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanol dihydrochloride](/img/structure/B5106912.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5106939.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5106947.png)
![1-[4-(4-iodophenoxy)butyl]-1H-imidazole](/img/structure/B5106954.png)
![1-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5106965.png)

